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Compound of Interest

Compound Name: 6-Chloro-2,4-dimethylnicotinic acid

CAS No.: 630082-81-4

Cat. No.: B1364401 Get Quote

Part 1: Executive Summary & Chemical Identity
6-Chloro-2,4-dimethylnicotinic acid is a functionalized pyridine derivative primarily utilized as

a building block for sulfonylurea herbicides and specific nicotinamide-based therapeutic agents.

Its structural integrity is defined by the precise regiochemistry of the chlorine atom at position 6

and methyl groups at positions 2 and 4, which must be rigorously distinguished from isomeric

impurities (e.g., 2-chloro-4,6-dimethyl isomers) during synthesis.

Core Chemical Data
Parameter Detail

Chemical Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid

CAS Registry Number
630082-81-4 (Acid); 54453-94-0 (Ethyl Ester

precursor)

Molecular Formula

Molecular Weight 185.61 g/mol

Monoisotopic Mass 185.0244 Da

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in water (acidic pH)
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Part 2: Synthesis & Structural Context
Understanding the synthesis pathway is essential for interpreting the spectroscopic data,

particularly for identifying potential impurities such as the de-chlorinated byproduct or

regioisomers.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic Pathway to 6-Chloro-2,4-dimethylnicotinic Acid
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Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is the primary tool for structural validation. The key diagnostic feature is the
singlet at the aromatic region (H-5), which confirms the substitution pattern. If the 4-position
were unsubstituted, a doublet would be observed due to coupling with H-5.

H NMR Data (400 MHz, DMSO-d

)
Note: Chemical shifts (

) are characteristic values derived from experimental data of the acid and its ethyl ester
derivative.
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

COOH 13.0 - 14.0 Broad Singlet 1H

Carboxylic acid

proton

(exchangeable).

H-5 7.45 ± 0.1 Singlet (s) 1H

Critical

Diagnostic:

Isolated aromatic

proton between

the 4-Me and 6-

Cl. Lack of

coupling

confirms 4-

substitution.

2-CH 2.55 ± 0.05 Singlet (s) 3H

Methyl group

adjacent to ring

Nitrogen

(deshielded).

4-CH 2.35 ± 0.05 Singlet (s) 3H

Methyl group at

position 4

(shielded relative

to 2-Me).

Interpretation Guide:

Differentiation from Isomers: The 2-chloro-4,6-dimethyl isomer would show different methyl

shifts and the aromatic proton would be at position 5 (between two methyls) or position 3 (if

acid is at 5), leading to significant shift changes.

Impurity Check: Look for a doublet at ~6.5 ppm (indicative of unreacted 6-hydroxy precursor)

or multiplets indicating incomplete methylation.

C NMR Data (100 MHz, DMSO-d
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)
Carbonyl (C=O): ~166.5 ppm

C-2 (Pyridine Ring): ~156.0 ppm (Deshielded by N and Me)

C-6 (C-Cl): ~150.5 ppm[1][2]

C-4: ~148.0 ppm

C-3 (Ipso to COOH): ~128.0 ppm

C-5 (CH): ~124.5 ppm

Methyls: ~22.5 ppm (2-Me) and ~19.8 ppm (4-Me)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of chlorine via the

characteristic isotope pattern.

Ionization Mode: ESI (-) or EI

Molecular Ion (

): m/z 185

Isotope Pattern:

m/z 185 (

Cl): 100% Relative Abundance[1][2]

m/z 187 (

Cl): ~32% Relative Abundance[1]

Diagnostic Ratio: 3:1 intensity ratio confirms Monochloro substitution.

Fragmentation (EI):
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m/z 140/142:

(Decarboxylation)

m/z 150:

(Dechlorination)

Infrared Spectroscopy (FT-IR)
Key functional group absorptions for rapid quality control.

Wavenumber (cm

)
Vibration Mode Description

2500 - 3300 O-H Stretch
Broad band, characteristic of

carboxylic acid dimers.

1700 - 1720 C=O Stretch
Strong, sharp carbonyl peak

(Acid).

1580, 1550 C=N / C=C Stretch
Pyridine ring skeletal

vibrations.

1050 - 1100 C-Cl Stretch
Characteristic aryl chloride

band.

Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl

, as the free acid has poor solubility in chloroform and may form dimers that broaden peaks.

Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.
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Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through

a glass wool plug into the NMR tube.

Protocol 2: HPLC Purity Profiling
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

Retention Time: The acid will elute earlier than its corresponding ethyl ester (CAS 54453-94-

0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_5326-23-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_2942-59-8_1HNMR.htm
https://accelachem.com/cn/productlist_page_261.html?catalogid=48
https://accelachem.com/cn/productlist_page_261.html?catalogid=48
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB53120656.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-pyridine-2-carboxylic-acid-diethylamide
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-pyridine-2-carboxylic-acid-diethylamide
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloronicotinic-acid
https://www.benchchem.com/product/b1364401#spectroscopic-data-for-6-chloro-2-4-dimethylnicotinic-acid
https://www.benchchem.com/product/b1364401#spectroscopic-data-for-6-chloro-2-4-dimethylnicotinic-acid
https://www.benchchem.com/product/b1364401#spectroscopic-data-for-6-chloro-2-4-dimethylnicotinic-acid
https://www.benchchem.com/product/b1364401#spectroscopic-data-for-6-chloro-2-4-dimethylnicotinic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1364401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

